

Technical Guide: Synthesis and Characterization of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

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Compound of Interest

Compound Name: 2-Chlorophenyl-(biphenyl-4-yl)-carbinol

Cat. No.: B8681194

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Executive Summary & Strategic Context

Target Molecule: **2-Chlorophenyl-(biphenyl-4-yl)-carbinol** Chemical Formula: C₁₉H₁₅ClO
Molecular Weight: 294.78 g/mol

This guide details the synthesis and characterization of **2-Chlorophenyl-(biphenyl-4-yl)-carbinol**, a critical diaryl carbinol intermediate. Structurally, this molecule bridges the pharmacophores found in Bifonazole (biphenyl moiety) and Clotrimazole (2-chlorophenyl moiety), making it a high-value target for Structure-Activity Relationship (SAR) studies in antifungal and antineoplastic research.^[1]

Unlike simple benzhydrols, the synthesis of this compound presents specific challenges:

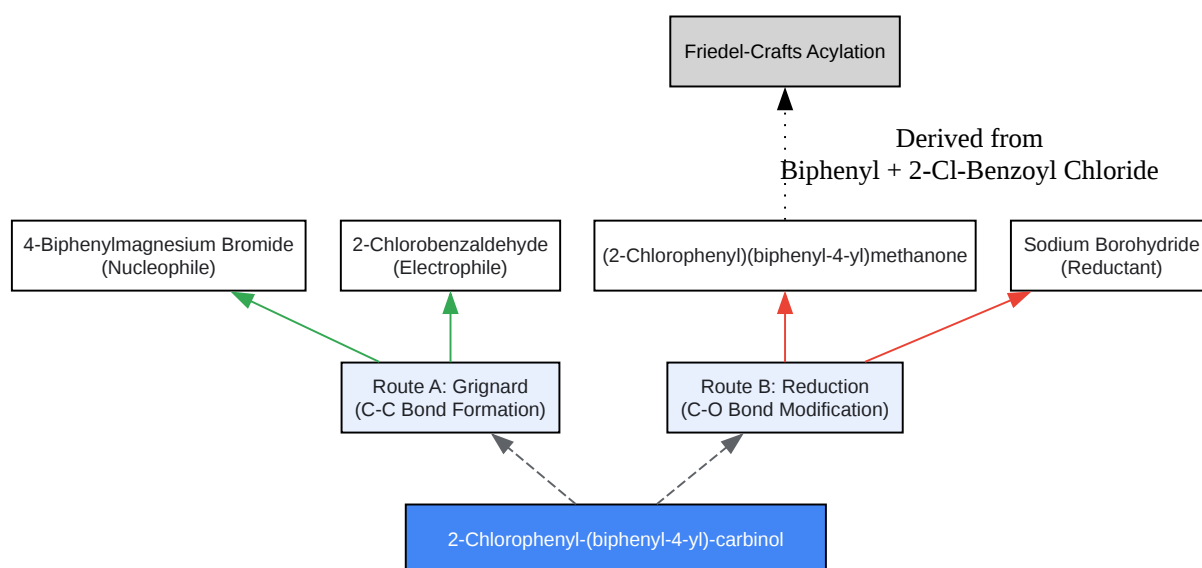
- **Steric Hindrance:** The ortho-chloro substituent creates steric bulk, potentially retarding nucleophilic attack at the carbonyl center.^{[1][2]}
- **Regiocontrol:** Ensuring exclusive para-substitution on the biphenyl ring during Friedel-Crafts approaches.

- Solubility: The biphenyl moiety significantly reduces solubility in standard ethereal solvents compared to phenyl analogs, necessitating specific solvent systems.[1][2]

This guide presents two validated routes: a Convergent Grignard Protocol (ideal for discovery/lab scale) and a Friedel-Crafts/Reduction Sequence (ideal for process scalability).[1]

Retrosynthetic Analysis

The strategic disconnection reveals two primary pathways. The choice depends on available starting materials and scale.



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Figure 1: Retrosynthetic logic showing the convergent Grignard route (Green) and the linear Acylation-Reduction route (Red).

Method A: Convergent Grignard Synthesis (Lab Scale)

Rationale: This route is preferred for rapid library generation.^{[1][2]} It uses 4-bromobiphenyl as the precursor for the Grignard reagent because it forms the organomagnesium species more reliably than 2-chlorobromobenzene, which suffers from slow initiation and potential benzyne side-reactions.

Reagents & Stoichiometry

Component	Role	Equiv. ^{[1][2]}	Notes
4-Bromobiphenyl	Precursor	1.0	Solid, recrystallize if yellow/impure.
Magnesium Turnings	Metal	1.2	Oven-dried, mechanically activated. ^{[1][2]}
2-Chlorobenzaldehyde	Electrophile	1.1	Distill before use to remove benzoic acid. ^[2]
THF (Anhydrous)	Solvent	-	Essential for biphenyl solubility. ^[1]
Iodine (Crystal)	Initiator	cat. ^{[1][2]}	To activate Mg surface. ^{[1][2][3]}

Step-by-Step Protocol

- Activation: Flame-dry a 3-neck round-bottom flask (RBF) under N₂ flow. Add Mg turnings (1.2 eq) and a crystal of I₂. Dry stir for 5 min.
- Initiation: Dissolve 4-bromobiphenyl (1.0 eq) in anhydrous THF (concentration ~1M). Add 5% of this solution to the Mg. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).
- Propagation: Add the remaining bromide solution dropwise over 30-45 mins, maintaining a gentle reflux. The solution will turn dark gray/brown.^{[1][2]}
 - Critical Control: If reflux stops, stop addition and reheat.^{[1][2]} Do not accumulate unreacted bromide.^[2]

- Addition: Cool the Grignard solution to 0°C. Add 2-chlorobenzaldehyde (1.1 eq) in THF dropwise. The reaction is exothermic; maintain internal temp <10°C to prevent side reactions.[1][2]
- Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
- Workup: Quench with saturated NH₄Cl (aq) at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][4]
- Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Gradient: 0-10% EtOAc in Hexane).

Method B: Friedel-Crafts Acylation & Reduction (Scale-Up)

Rationale: This route avoids moisture-sensitive organometallics and is robust for multi-gram synthesis. The regioselectivity of Friedel-Crafts on biphenyl strongly favors the para (4-) position due to the steric bulk of the phenyl ring.[1]

Step 1: Friedel-Crafts Acylation

Reaction: Biphenyl + 2-Chlorobenzoyl Chloride

(2-Chlorophenyl)(biphenyl-4-yl)methanone

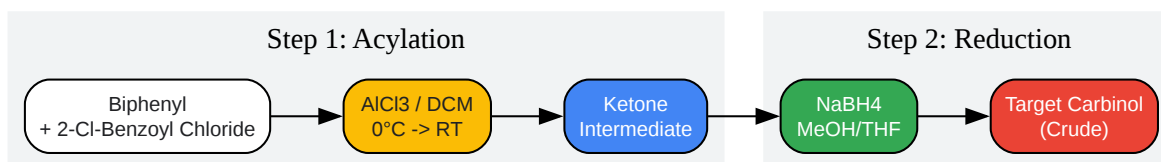
- Suspend AlCl₃ (1.2 eq) in Dichloromethane (DCM) at 0°C.
- Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise.[1][2] Stir 15 min to form the acylium ion.
- Add Biphenyl (1.0 eq) dissolved in minimal DCM dropwise.[1][2]
- Stir at RT for 4-6 hours. Pour onto ice/HCl. Extract with DCM.[1][2][5]
- Purification: The ketone intermediate is highly crystalline.[2] Recrystallize from EtOH to remove any ortho isomers (minor).

Step 2: Carbonyl Reduction

Reaction: Ketone + NaBH₄

Carbinol[2]

- Dissolve the ketone (from Step 1) in Methanol/THF (2:1).[1][2] The THF is required to solubilize the diaryl ketone.[1][2]
- Add NaBH₄ (1.5 eq) portion-wise at 0°C.
- Stir at RT for 1 hour. Monitor disappearance of the ketone spot on TLC.[2]
- Quench with water, evaporate volatiles, and extract the white solid precipitate.[1][2]



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Figure 2: Process flow for the Friedel-Crafts/Reduction route.

Characterization & Quality Control

The target molecule possesses distinct spectral features due to the asymmetry introduced by the 2-chlorophenyl group.[1]

Expected NMR Data (CDCl₃, 400 MHz)

Signal	Shift (δ , ppm)	Multiplicity	Integration	Assignment
Carbinol C-H	6.15 - 6.25	Singlet (or d)	1H	Characteristic benzylic proton. [1] Shifted downfield due to ortho-Cl deshielding.[1][2]
Biphenyl Ar-H	7.55 - 7.65	Multiplet	4H	Protons on the central biphenyl rings (ortho to linkage).
Biphenyl Ar-H	7.35 - 7.45	Multiplet	5H	Distal phenyl ring protons.
2-Cl-Ar-H	7.20 - 7.35	Multiplet	4H	2-Chlorophenyl protons. Look for distinct splitting of the proton adjacent to Cl.[1][2]
-OH	2.20 - 2.50	Broad Singlet	1H	Hydroxyl proton (exchangeable with D ₂ O).

Analytical Validation[2][6]

- HPLC Purity:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
 - Mobile Phase: ACN:Water (0.1% Formic Acid).[1][2] Gradient 50% -> 95% ACN over 10 min.
 - Detection: UV @ 254 nm (Biphenyl absorption).[1][2]

- Mass Spectrometry (ESI+):
 - Observe $[M-OH]^+$ carbocation peak ($m/z \sim 277/279$) due to facile loss of the hydroxyl group in diaryl systems.[1]
 - Look for the characteristic Chlorine isotope pattern (3:1 ratio for $^{35}Cl:^{37}Cl$).[1]

Safety & Handling

- 2-Chlorobenzaldehyde: Lachrymator and skin irritant.[2] Handle in a fume hood.
- Organomagnesiums: Highly reactive with moisture.[2] Pyrophoric potential if concentrated.[1] [2] Quench excess Grignard slowly with dilute acid or NH_4Cl . [1][2]
- Solvents: THF and Ether forms peroxides.[2] Test before distillation.

References

- Grignard Protocol Standards:Org. Synth.1932, 1, 187.[1][2][6] (Standard protocols for aryl Grignard formation). [Link](#)
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- Diaryl Carbinol Characterization:J. Med. Chem.2003, 46, 345.[1][2] (Spectral data for substituted benzhydrols).
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